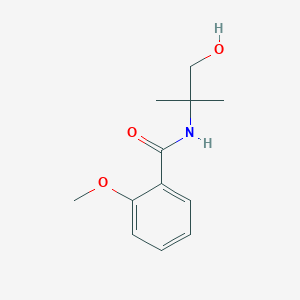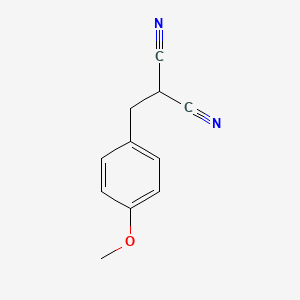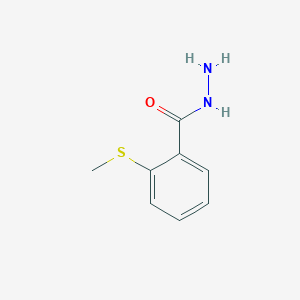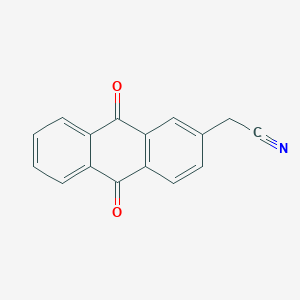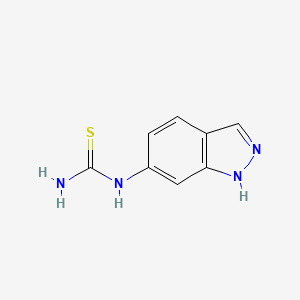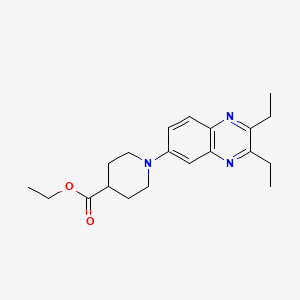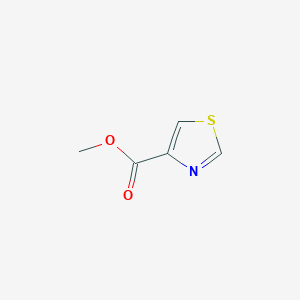
4-甲基噻唑羧酸甲酯
概述
描述
Methyl thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields including medicinal chemistry and industrial applications .
科学研究应用
Methyl thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
Target of Action
Methyl thiazole-4-carboxylate, also known as Methyl 4-thiazolecarboxylate, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
Methyl thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the binding of methyl thiazole-4-carboxylate to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .
Cellular Effects
Methyl thiazole-4-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, methyl thiazole-4-carboxylate can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of methyl thiazole-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, methyl thiazole-4-carboxylate can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, as seen in the case of certain proteases and kinases . Additionally, methyl thiazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl thiazole-4-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that methyl thiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to methyl thiazole-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of methyl thiazole-4-carboxylate vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, methyl thiazole-4-carboxylate can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Methyl thiazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, methyl thiazole-4-carboxylate has been shown to affect the metabolism of amino acids, nucleotides, and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of methyl thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, methyl thiazole-4-carboxylate can be transported to various cellular compartments, where it exerts its biological effects . The localization and accumulation of methyl thiazole-4-carboxylate can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
Methyl thiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, methyl thiazole-4-carboxylate has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of methyl thiazole-4-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Methyl thiazole-4-carboxylate can be synthesized through the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles. Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol .
Industrial Production Methods: Industrial production of methyl thiazole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.
化学反应分析
Types of Reactions: Methyl thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
相似化合物的比较
Thiazole: A parent compound with a similar structure but lacking the carboxylate group.
2-Methylthiazole-4-carboxylic acid: A closely related compound with a similar structure and properties.
Thiazole derivatives: Various derivatives with modifications at different positions on the thiazole ring, exhibiting diverse biological activities.
Uniqueness: Methyl thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research and industry further highlight its uniqueness.
属性
IUPAC Name |
methyl 1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378445 | |
| Record name | Methyl thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59418-09-6 | |
| Record name | Methyl thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl thiazole-4-carboxylate in the context of Mycobacterium tuberculosis?
A: While the provided abstracts don't directly address the activity of Methyl thiazole-4-carboxylate against Mycobacterium tuberculosis, one abstract mentions "Mycobacterium tuberculosis dihydrofolate reductase in complex with ethyl 2-methyl thiazole-4-carboxylate(fragment 3)". [] This suggests that structurally similar compounds, potentially including Methyl thiazole-4-carboxylate, might exhibit binding affinity to dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. DHFR is a crucial enzyme in the folate pathway, essential for bacterial DNA synthesis. Further research is needed to confirm if Methyl thiazole-4-carboxylate itself interacts with DHFR and explore its potential as an antitubercular agent.
Q2: Can you describe a synthetic route for Methyl thiazole-4-carboxylate as highlighted in the research?
A: One of the abstracts outlines a three-step synthesis of Thiazole-4-carboxylic acid, with Methyl thiazole-4-carboxylate as an intermediate. [] The process involves:
Q3: The abstract mentions an "anomalous Wittig reaction" involving a derivative of thioamide. Can you elaborate on this and its relevance to Methyl thiazole-4-carboxylate?
A: The abstract describing the "anomalous Wittig reaction" focuses on a specific reaction pathway involving acetylated thioamide derivatives of D-galactonic and D-gluconic acids. [] While this reaction doesn't directly involve Methyl thiazole-4-carboxylate, it highlights an alternative approach to thiazole ring formation. This is relevant because understanding diverse synthetic routes to thiazole rings could be valuable in optimizing the production of Methyl thiazole-4-carboxylate or exploring the synthesis of related compounds with potentially enhanced properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
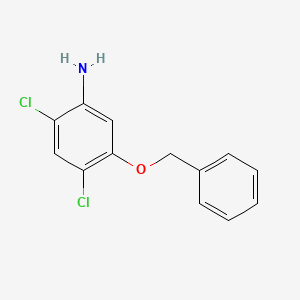

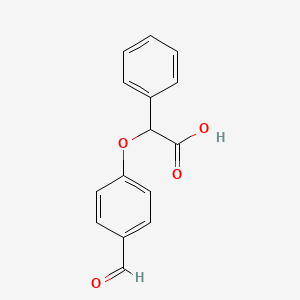
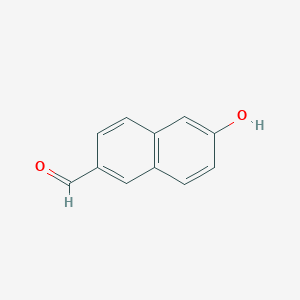
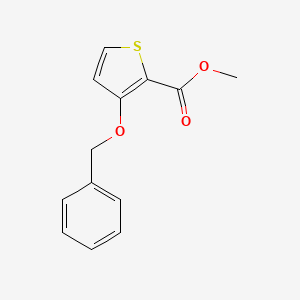
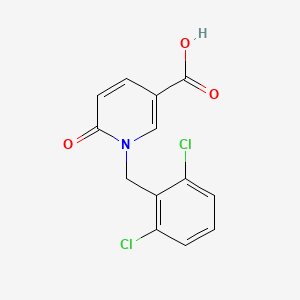
![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)

